molecular formula C21H26N2O6S B2887504 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921909-03-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

カタログ番号 B2887504
CAS番号: 921909-03-7
分子量: 434.51
InChIキー: KQKVVRMJBRXURI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carbonic Anhydrase Inhibition

One of the prominent applications of sulfonamide derivatives, including structures similar to the specified compound, is their role as carbonic anhydrase inhibitors. These compounds have shown significant inhibition of therapeutically relevant human carbonic anhydrases, which are enzymes playing crucial roles in various physiological processes. For instance, A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin (2018) demonstrated that primary sulfonamides facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This highlights the potential pharmaceutical applications of these compounds in treating conditions associated with carbonic anhydrase activity.

Antimicrobial and Antifungal Activity

Compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide have been explored for their antimicrobial and antifungal activities. For example, A. Kumar, Jyothi Kudva, S. M. Kumar, U. Vishwanatha, Vasantha Kumar, & Damodara Naral (2018) synthesized quinazoline sulfonamide derivatives and evaluated their in vitro antimicrobial activity, showcasing moderate to excellent activity against certain bacterial and fungal strains. Such studies underscore the potential of these compounds in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis and characterization of these complex molecules provide insights into their potential applications in medicinal chemistry. For instance, the synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives through novel one-pot multicomponent reactions, as described by A. Shaabani, Hamid Mofakham, A. Maleki, & Fatemeh Hajishaabanha (2010), highlights the versatility of these compounds in organic synthesis. These synthetic methodologies could be instrumental in the development of novel therapeutic agents.

Enzyme Inhibition for Therapeutic Applications

The exploration of sulfonamide derivatives for enzyme inhibition extends beyond carbonic anhydrase to other therapeutic targets. M. Irshad, M. Abbasi, A. Rehman, S. Z. Siddiqui, M. Ali, M. Ashraf, T. Ismail, I. Ahmad, S. Hassan, M. Lodhi, & S. B. Jamal (2016) synthesized ethylated sulfonamides and evaluated their inhibition against various enzymes, demonstrating good to moderate inhibitory activities. Such findings highlight the therapeutic potential of these compounds in treating diseases related to enzyme dysregulation.

特性

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)19-12-15(27-4)8-10-18(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKVVRMJBRXURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。